Ethyl 1-formylcyclobutanecarboxylate
Overview
Description
Ethyl 1-formylcyclobutanecarboxylate, also known as ethyl 2-oxocyclobutanecarboxylate, is a cyclic ester. It has the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12O3/c1-2-11-7(10)8(6-9)4-3-5-8/h6H,2-5H2,1H3 . It contains a total of 23 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 aliphatic ester, and 1 aliphatic aldehyde .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at temperatures below -10°C .Scientific Research Applications
Polymer Synthesis and Properties
Ethyl 1-formylcyclobutanecarboxylate and related bicyclobutanecarboxylates have been used in the synthesis of polymers. A study by Drujon et al. (1993) demonstrated that these compounds, when subjected to free radical polymerization, yield materials with excellent thermal stability and clear optical properties, comparable to their vinyl counterparts (Drujon et al., 1993).
Ethylene Biosynthesis Analysis
In the field of plant biology, derivatives of cyclobutane, which this compound belongs to, are used to study ethylene biosynthesis. Bulens et al. (2011) updated and improved protocols for analyzing key components in ethylene biosynthesis, including derivatives of cyclobutane (Bulens et al., 2011).
Fruit and Vegetable Preservation
Research on 1-methylcyclopropene (1-MCP), a compound structurally related to this compound, shows its significant use in extending the shelf life of fruits and vegetables. Watkins (2006) reviewed its effects, highlighting its commercial adoption in the apple industry for maintaining product quality (Watkins, 2006).
Chemical Reactions and Mechanisms
Studies also focus on the chemical properties and reactions involving cyclobutane derivatives. Niwayama and Houk (1992) discussed the competition between ester and formyl groups in cyclobutene electrocyclic reactions, providing insights into theoretical predictions and practical applications of these reactions (Niwayama & Houk, 1992).
Role in Plant Development and Defense
Compounds like 1-Aminocyclopropane 1-Carboxylic Acid (ACC), closely related to this compound, play significant roles in plant developmental and defense mechanisms. Polko and Kieber (2019) reviewed the signaling role of ACC, highlighting its involvement in plant development and response to pathogens (Polko & Kieber, 2019).
Catalysis and Synthesis
The role of this compound derivatives in catalysis has been explored. For instance, Pagar and RajanBabu (2018) demonstrated how a cobalt catalyst can couple ethylene with enynes, a process involving cyclobutane, to form complex chiral molecules (Pagar & RajanBabu, 2018).
Agronomic Applications
Vanderstraeten and Van Der Straeten (2017) discussed the accumulation and transport of ACC in plants. They highlighted the potential agronomic applications of understanding ACC transport, which can be extrapolated to this compound and its derivatives (Vanderstraeten & Van Der Straeten, 2017).
Safety and Hazards
Ethyl 1-formylcyclobutanecarboxylate is classified under the GHS07 category. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
ethyl 1-formylcyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-7(10)8(6-9)4-3-5-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORWHQYLTMRHBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481311 | |
Record name | ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57742-93-5 | |
Record name | ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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